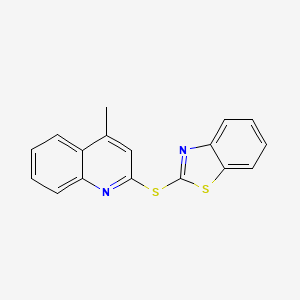
(2-furylmethyl)(2-methyl-4-nitrophenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-furylmethyl)(2-methyl-4-nitrophenyl)amine, also known as FMNPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized through a multi-step process involving the use of various reagents and catalysts. FMNPA has been shown to exhibit unique biochemical and physiological effects, making it a valuable tool for investigating biological processes. In
作用機序
The mechanism of action of (2-furylmethyl)(2-methyl-4-nitrophenyl)amine is not fully understood, but it is believed to involve the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This covalent bonding can result in changes to the structure and function of these biomolecules, which can then be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects
This compound has been shown to exhibit unique biochemical and physiological effects, making it a valuable tool for investigating biological processes. This compound has been shown to selectively bind to certain amino acids and nucleotides, which can be used to study their transport and metabolism in cells. This compound has also been shown to inhibit the activity of certain enzymes, such as protein kinases, which can be used to study their role in various cellular processes.
実験室実験の利点と制限
(2-furylmethyl)(2-methyl-4-nitrophenyl)amine has several advantages as a tool for scientific research. This compound is relatively easy to synthesize and has a high yield, making it a cost-effective option for lab experiments. This compound is also highly selective in its binding to certain biomolecules, which can be useful for studying specific cellular processes. However, this compound also has some limitations. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, this compound can be difficult to work with due to its sensitivity to light and air.
将来の方向性
There are several future directions for research involving (2-furylmethyl)(2-methyl-4-nitrophenyl)amine. One area of interest is the development of new fluorescent probes based on this compound, which could be used to study a wider range of biomolecules and cellular processes. Another area of interest is the investigation of the mechanism of action of this compound, which could provide insights into the structure and function of biomolecules. Finally, this compound could be used as a starting point for the development of new drugs and therapies for various diseases and conditions.
合成法
The synthesis of (2-furylmethyl)(2-methyl-4-nitrophenyl)amine involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 2-furylmethylamine with 2-methyl-4-nitrophenyl isocyanate in the presence of a base catalyst. This reaction yields the intermediate product, which is then further reacted with a reducing agent to produce the final product, this compound. The overall yield of this process is approximately 60%, making it a relatively efficient method for synthesizing this compound.
科学的研究の応用
(2-furylmethyl)(2-methyl-4-nitrophenyl)amine has been shown to have potential applications in scientific research, particularly in the field of biochemistry. This compound has been used as a fluorescent probe to study the binding and transport of various biomolecules, such as amino acids and nucleotides. This compound has also been used to investigate the structure and function of proteins and enzymes, as well as to study the mechanisms of various cellular processes, such as signal transduction and apoptosis.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-9-7-10(14(15)16)4-5-12(9)13-8-11-3-2-6-17-11/h2-7,13H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLIESNRQAOHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{2-methoxy-6-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5115526.png)
![1-(4-ethoxyphenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5115536.png)




![4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,6-tetrahydropyridine](/img/structure/B5115582.png)
![8-chloro-N'-[1-(4-isopropoxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5115586.png)
![5-[4-(diethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115588.png)
![N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine](/img/structure/B5115591.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxybutanamide](/img/structure/B5115596.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5115602.png)
![10-oxa-1-azatetracyclo[10.2.2.0~2,11~.0~4,9~]hexadeca-2,4,6,8-tetraen-11-ol](/img/structure/B5115616.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5115617.png)
